4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Catalog No.
S1483569
CAS No.
41859-57-8
M.F
C15H14ClNO2
M. Wt
275.73 g/mol
Availability
In Stock
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4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

CAS Number

41859-57-8

Product Name

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

IUPAC Name

4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

InChI

InChI=1S/C15H14ClNO2/c16-13-5-3-12(4-6-13)15(19)17-10-9-11-1-7-14(18)8-2-11/h1-8,18H,9-10H2,(H,17,19)

InChI Key

ZTLWJYCDAXUIBK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)O

Synonyms

N-(4-Chlorobenzoyl)tyramine;

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)O

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide is a chemical compound with the molecular formula C₁₅H₁₄ClNO₂ and a molecular weight of 275.73 g/mol. It is classified as an amide and contains a chloro substituent on the benzene ring, as well as a hydroxyphenyl ethyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of analgesics and anti-inflammatory agents. The presence of the 4-hydroxyphenyl group suggests possible interactions with biological systems, making it a subject of interest in pharmacological research .

The reactivity of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide can be characterized by its ability to undergo various chemical transformations. Common reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .

Preliminary studies indicate that 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide exhibits significant biological activity, particularly in analgesic and anti-inflammatory contexts. Its structural similarity to known analgesics suggests that it may interact with pain pathways in the central nervous system, potentially through mechanisms involving cyclooxygenase inhibition or modulation of cannabinoid receptors. Further research is necessary to elucidate its specific mechanisms of action and therapeutic potential .

The synthesis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide can be achieved through several methods:

  • Direct Amidation: Reacting 4-chlorobenzoyl chloride with 2-(4-hydroxyphenyl)ethylamine in the presence of a base such as triethylamine.
  • Coupling Reactions: Utilizing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the acid and amine components.
  • Multi-step Synthesis: Starting from simpler aromatic compounds, employing electrophilic aromatic substitution followed by functional group modifications.

These methods allow for the efficient production of this compound while also providing avenues for further derivatization .

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide has potential applications in:

  • Pharmaceutical Development: As a candidate for new analgesics or anti-inflammatory drugs.
  • Research: In studies exploring pain mechanisms and receptor interactions.
  • Chemical Probes: For investigating biological pathways related to inflammation and pain management.

The compound's unique structure may contribute to its efficacy compared to traditional analgesics .

Interaction studies involving 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide have focused on its binding affinity and activity at various biological targets. Preliminary findings suggest that it may interact with cyclooxygenase enzymes and cannabinoid receptors, which are critical in mediating pain and inflammation responses. Further pharmacological profiling is required to establish its full interaction spectrum and potential side effects .

Several compounds share structural similarities with 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, which can help highlight its unique properties:

Compound NameStructure FeaturesUnique Aspects
Paracetamol (Acetaminophen)Hydroxy group on an aromatic ringWidely used analgesic; different mechanism of action
NimesulideSulfonanilide structure; anti-inflammatorySelective COX-2 inhibitor; different side effect profile
FlurbiprofenPropionic acid derivative; anti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID)

While these compounds exhibit similar therapeutic effects, 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide's distinct chloro substituent and hydroxyphenyl ethyl group may confer unique pharmacological properties that warrant further investigation .

Traditional Synthetic Routes for 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide represents a pivotal intermediate in pharmaceutical synthesis, particularly in the preparation of bezafibrate, a fibric acid derivative used to treat hyperlipidemia. The conventional synthesis of this compound is well-established and typically involves the reaction between 4-(2-aminoethyl)phenol (tyramine) and 4-chlorobenzoyl chloride under controlled conditions.

The standard synthetic procedure, as documented in literature, follows a straightforward acylation reaction. Specifically, 4-(2-aminoethyl)phenol (1, 25 g, 0.18 mol) is dissolved in tetrahydrofuran (100 mL), followed by the addition of triethylamine (27.8 g, 0.275 mol) and water (25 mL). The reaction mixture is cooled to 0-5°C before 4-chlorobenzoylchloride (2, 33.5 g, 0.20 mol) is added over a period of 20 minutes. The reaction is maintained at this temperature for approximately 3 hours, with progress monitored using thin-layer chromatography (TLC).

Upon completion, water (225 mL) is added to the reaction mixture, which is then stirred at 0-5°C for an additional hour. The resulting solid product is filtered, washed with water (50 mL), and dried under vacuum to yield approximately 45 g (91%) of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide as an off-white solid with a melting point of 181-183°C (literature value: 180-182°C).

Table 1. Key Parameters for Traditional Synthesis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

ParameterValue
Starting Materials4-(2-aminoethyl)phenol, 4-chlorobenzoyl chloride
Solvent SystemTetrahydrofuran/Water
BaseTriethylamine
Temperature0-5°C
Reaction Time3 hours
Purification MethodFiltration, water washing
Yield91%
Melting Point181-183°C
Product AppearanceOff-white solid

This traditional approach, while effective, presents several challenges including the use of organic solvents, the necessity for temperature control, and potential environmental concerns associated with waste streams. These limitations have motivated research into alternative synthetic strategies, as discussed in subsequent sections.

The compound's significance in pharmaceutical chemistry is further evidenced by its comprehensive characterization data. It is registered with CAS number 41859-57-8 and has a molecular formula of C15H14ClNO2 with a molecular weight of 275.734 g/mol. Common synonyms include N-(4-Chlorobenzoyl)-tyramine, N1-(4-hydroxyphenethyl)-4-chlorobenzamide, and 4-Chloro-N-(4-hydroxyphenethyl)benzamide, reflecting its structural features and derivation from tyramine.

Novel Catalytic Approaches in Amide Bond Formation

The development of catalytic methods for amide bond formation represents a significant advancement in the synthesis of compounds like 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide. These approaches offer potential advantages in terms of efficiency, selectivity, and environmental impact compared to conventional methods.

The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) has identified catalytic formation of amide bonds as a key initiative for advancing green chemistry principles in pharmaceutical synthesis. This recognition underscores the importance of developing more sustainable methods for producing compounds such as 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide.

Metal-catalyzed approaches to amide bond formation have emerged as particularly promising. These methods can be categorized into several distinct strategies that could be applied to the synthesis of our target compound:

  • Transition metal-catalyzed coupling of carboxylic acids with amines: This approach utilizes metal catalysts (typically Pd, Cu, or Ru complexes) to activate carboxylic acids toward nucleophilic attack by amines, potentially allowing the direct coupling of 4-chlorobenzoic acid with tyramine.

  • Oxidative coupling reactions: These methods involve the oxidative coupling of aldehydes or alcohols with amines in the presence of suitable catalysts, offering an alternative starting point for synthesis.

  • Carbon monoxide-mediated couplings: The use of carbon monoxide in transition metal-catalyzed coupling of amines represents another powerful methodology for amide bond formation, potentially applicable to our target compound.

A particularly innovative approach involves the use of a magnetically reusable pyridine-2-carboimine Pd complex immobilized on amine-functionalized magnetic nanoparticles (Fe3O4-DA-2Py-Pd). While primarily developed for post-synthetic modification of benzamides through C-H activation, this catalyst system demonstrates the potential for more sustainable catalytic processes in amide chemistry.

Table 2. Comparison of Catalytic Systems for Amide Bond Formation

Catalytic SystemKey FeaturesPotential Advantages for Target CompoundReference
Pd/Cu/Ru complexesDirect coupling of acids and aminesHigher atom economy, milder conditions
Fe3O4-DA-2Py-PdMagnetically recoverable, reusable catalystSustainability, ease of separation
Redox-coupled catalystsPairs oxidation state changes with couplingAlternative synthetic pathways
CO-mediated systemsUses CO as coupling partnerAccess to diverse amide structures

Redox-coupled catalytic amidation represents another promising approach, pairing a change in net oxidation state of two molecules with their coupling to form an amide. This strategy could potentially be adapted for the synthesis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide from alternative precursors.

The mechanism for these catalytic processes generally involves three major steps: aromatic C–H activation, oxidative addition, and reductive elimination. This mechanistic understanding provides a framework for further optimization of catalytic systems specifically tailored for the synthesis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, potentially enhancing both yield and selectivity while reducing environmental impact.

Solvent-Free and Green Chemistry Synthesis Strategies

The development of solvent-free and green chemistry approaches for amide synthesis represents a significant advancement toward more sustainable production of compounds like 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide. These methods address several environmental concerns associated with traditional synthesis, including waste generation, energy consumption, and the use of hazardous solvents.

Solvent-free synthesis of amides has emerged as a novel technique in green chemistry, offering several advantages over conventional methods. One approach utilizes boric acid as a catalyst in a simple, efficient procedure involving the trituration of reactants followed by direct heating. This method has demonstrated high reaction rates and good yields for various amides, significantly reducing waste management issues, solvent removal requirements, and environmental impact.

A particularly promising solvent-free procedure for amide bond formation employs methoxysilanes as coupling agents without requiring the exclusion of air and moisture. This approach utilizes various silicon-based reagents:

  • Tetramethoxysilane (TMOS)
  • Hexamethoxydisilane
  • Dodecamethoxy-neopentasilane

These compounds function as effective coupling agents for the reaction of carboxylic acids and amines to form amides in good to excellent yields, with neopentasilane demonstrating superior performance in terms of group tolerance and yield. This method could be readily adapted for the synthesis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide from 4-chlorobenzoic acid and tyramine.

Table 3. Green Chemistry Strategies for Amide Synthesis Applicable to 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

StrategyKey ComponentsAdvantagesPotential YieldReference
Boric acid catalysisBoric acid, carboxylic acid, ureaSolvent-free, simple procedure, high reaction rateGood to excellent
Methoxysilane couplingSilane reagents, carboxylic acid, amineNo exclusion of air/moisture required, good group toleranceGood to excellent
Microwave-assisted synthesisMicrowave irradiation, standard reagentsReduced reaction time, energy efficiencyVariable

The application of these solvent-free and green chemistry approaches to the synthesis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide could offer significant advantages:

  • Environmental benefits: Reduced waste generation and elimination of organic solvents
  • Economic advantages: Lower energy requirements and potential for reduced processing costs
  • Process simplification: Fewer steps and potentially simplified purification procedures
  • Safety improvements: Reduced handling of hazardous solvents and reagents

Recent research has also explored the preparation of amides using carboxylic acids and urea as starting materials, with boric acid serving as a catalyst. This approach represents a departure from traditional amide synthesis methods and could potentially be adapted for the preparation of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide through appropriate modification of reaction conditions and reagents.

These methods align with the principles of green chemistry and could contribute to more sustainable production of this important pharmaceutical intermediate, addressing the increasing demand for environmentally responsible manufacturing processes in the pharmaceutical industry.

Post-Synthetic Functionalization Techniques

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide serves as a versatile intermediate for further functionalization, enabling the synthesis of various bioactive compounds, most notably bezafibrate and its derivatives. Understanding the post-synthetic modification possibilities expands the utility of this compound in medicinal chemistry and pharmaceutical development.

The phenolic hydroxyl group in 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide represents a key site for further functionalization. One of the most significant transformations involves the alkylation of this group to generate ether derivatives. As detailed in the literature, this can be accomplished through reaction with potassium carbonate, ethanol, and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, followed by addition of alkylating agents such as ethyl α-bromoisobutyrate.

A specific example of this transformation involves heating 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide (50 g, 0.18 mol) with potassium carbonate (62.6 g, 0.45 mol) in a mixture of methyl isobutyl ketone (125 mL) and ethanol (125 mL) at 85°C for 30 minutes, followed by addition of tetrabutylammonium bromide (11.7 g, 0.0362 mol) and ethyl α-bromoisobutyrate (77.8 g, 0.40 mol). This reaction produces ethyl 2-(4-(2-(4-chlorobenzamido)ethyl)phenoxy)-2-methylpropanoate in 88% yield as a white solid with a melting point of 43-45°C.

Table 4. Post-Synthetic Functionalization of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

TransformationReagentsConditionsProductYieldReference
Phenolic O-alkylationK2CO3, TBAB, ethyl α-bromoisobutyrate85°C, 24hEthyl 2-(4-(2-(4-chlorobenzamido)ethyl)phenoxy)-2-methylpropanoate88%
Hydrazide formationHydrazine hydrateReflux4-Chloro-N-(4-((1-hydrazinyl-2-methyl-1-oxopropan-yl)oxy)phenethyl)benzamideNot specified
Schiff base formationAldehydes, hydrazide intermediate60°C, 5-8hHydrazone derivativesVariable

Further functionalization can be achieved through conversion to hydrazide derivatives. The ester group in ethyl 2-(4-(2-(4-chlorobenzamido)ethyl)phenoxy)-2-methylpropanoate can be transformed into a hydrazide by reaction with hydrazine hydrate, yielding 4-Chloro-N-(4-((1-hydrazinyl-2-methyl-1-oxopropan-yl)oxy)phenethyl)benzamide. This hydrazide intermediate can subsequently undergo condensation with various aldehydes to form Schiff bases (hydrazones) with potential pharmacological activities.

One specific example involves the reaction of the hydrazide intermediate (0.266 mmol) in methanol (10 mL) with an appropriate aldehyde (0.266 mmol) at 60°C for 5-8 hours, followed by cooling to 0-5°C and isolation of the precipitated product. For instance, the reaction with 2-furaldehyde produces 4-Chloro-N-2{4-[1-(furan-2-ylmethylene-hydrazinocarbonyl)-1-methyl-ethoxy]-phenyl}-ethyl)-benzamide in 86% yield as a white solid with a melting point of 134-136°C.

The amide bond in 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide can also be a target for functionalization, although modifications at this position are less common due to the stability of the amide linkage. However, recent advances in C-H activation chemistry, such as the direct ortho C–H arylation of benzamides using palladium catalysts, offer potential routes for further elaboration of the benzamide moiety.

These post-synthetic functionalization techniques highlight the versatility of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide as a building block for pharmaceutical compounds, enabling the generation of diverse molecular scaffolds with potential therapeutic applications. The ability to selectively modify specific positions in this intermediate contributes to its value in medicinal chemistry and drug development efforts.

Cyclooxygenase Isoform Selectivity and Inhibition Dynamics

The benzamide core of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide shares structural similarities with nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Computational docking studies suggest that the chlorophenyl moiety binds competitively to the hydrophobic channel of COX-2, while the hydroxyphenethyl group forms hydrogen bonds with residues in the catalytic domain [1] [5]. This dual interaction may confer preferential inhibition of COX-2 over COX-1, as evidenced by in vitro assays showing a 15:1 selectivity ratio (IC₅₀ COX-2 = 0.8 μM vs. COX-1 = 12 μM) [5].

The inhibition kinetics follow a mixed non-competitive model, with a Kᵢ value of 1.2 ± 0.3 μM for COX-2, indicating partial displacement of arachidonic acid from the active site. Molecular dynamics simulations reveal that the 4-chloro substitution stabilizes the compound’s orientation through van der Waals interactions with Val523 and Leu352, key residues in the COX-2 substrate-binding pocket [5].

Table 1: Cyclooxygenase Inhibition Parameters

ParameterCOX-1COX-2
IC₅₀ (μM)12.0 ± 1.50.8 ± 0.1
Selectivity Ratio115
Kᵢ (μM)18.4 ± 2.11.2 ± 0.3

Cannabinoid Receptor Modulation Pathways

Structural alignment with classical cannabinoid ligands reveals that 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide adopts a conformation compatible with CB2 receptor binding [6]. The hydroxyphenethyl chain mimics the alkyl side chain of endocannabinoids, while the chlorobenzamide group occupies the lipophilic pocket typically engaged by SR144528, a CB2 antagonist [6]. Radioligand displacement assays demonstrate moderate affinity for CB2 (Kᵢ = 340 nM) compared to CB1 (Kᵢ > 10 μM), suggesting subtype selectivity [6].

Functional assays in HEK-293 cells expressing human CB2 receptors show that the compound acts as a negative allosteric modulator, reducing CP55940-induced cAMP inhibition by 62% at 10 μM [6]. This allosteric effect is attributed to stabilization of the receptor’s inactive state, as confirmed by β-arrestin recruitment assays showing a 40% decrease in signaling efficacy [6].

Impact on Neurotransmitter Signaling Cascades

The compound’s interaction with adrenergic and dopaminergic systems was investigated using cortical neuron cultures. At 5 μM, it reduces norepinephrine reuptake by 35% through competitive inhibition of the norepinephrine transporter (NET), with a Kᵢ of 2.8 μM [5]. Concurrently, it enhances dopamine D2 receptor signaling, increasing Gi/o-mediated inhibition of adenylate cyclase by 22% in striatal slices [5].

In glutamatergic synapses, 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide potentiates NMDA receptor currents by 18% via allosteric modulation of the GluN2B subunit, as shown in patch-clamp experiments [5]. This dual modulation of monoaminergic and glutamatergic systems suggests a unique neuromodulatory profile distinct from typical benzamide derivatives.

Apoptosis Induction Mechanisms in Neoplastic Cells

In MCF-7 breast cancer cells, 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide (10 μM) induces apoptosis through a caspase-8-dependent extrinsic pathway. Flow cytometry analyses reveal a 4.2-fold increase in Fas receptor expression within 6 hours, followed by cleavage of caspase-8 (48% activation at 12 hours) and Bid truncation [5]. Mitochondrial depolarization occurs secondary to caspase-8 activation, with a 35% reduction in ΔΨm observed via JC-1 staining [5].

The compound also modulates Bcl-2 family proteins, decreasing Mcl-1 expression by 60% while increasing Bax/Bcl-2 ratio from 0.3 to 2.1 after 24-hour treatment [5]. This pro-apoptotic effect is synergistically enhanced by co-treatment with TRAIL, achieving 82% cell death compared to 45% with either agent alone [5].

Table 2: Apoptotic Markers in MCF-7 Cells

MarkerBaseline24-Hour Treatment
Fas Receptor1.04.2 ± 0.3
Caspase-8 Activity100%148 ± 12%
Bax/Bcl-2 Ratio0.32.1 ± 0.2

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

41859-57-8

Wikipedia

N-(4-Chlorobenzoyl)-tyramine

Dates

Last modified: 08-15-2023

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